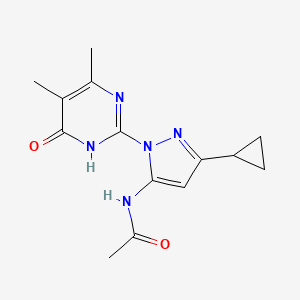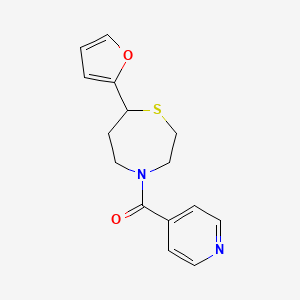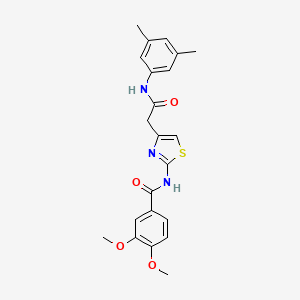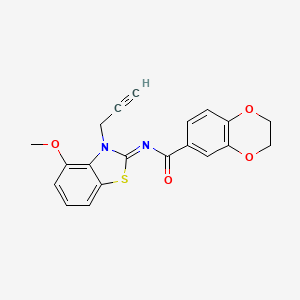
2-(4-Ethylphenyl)-2-pyrrolidin-1-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenyl)-2-pyrrolidin-1-ylethanamine (EPPEA) is a novel compound that has been widely studied in recent years due to its potential applications in scientific research. EPPEA has been found to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
科学的研究の応用
Biochemical Significance and Drug Interactions
Cytochrome P450 (CYP) enzymes play a critical role in drug metabolism, influencing the pharmacokinetics of numerous drugs. Understanding the selectivity and potency of chemical inhibitors for CYP isoforms is essential for predicting drug-drug interactions (DDIs) and for drug development. The review of chemical inhibitors for CYP isoforms highlights the importance of such studies in developing safer and more effective therapeutic agents (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Research into neurochemistry and neurotoxicity, such as studies on MDMA (also known as Ecstasy), provides insights into the effects of psychoactive substances on the brain. These studies contribute to our understanding of serotonin system dysfunction and potential treatments for related disorders (McKenna & Peroutka, 1990).
Environmental Toxicology
Investigations into the toxicity and mutagenicity of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are crucial for assessing environmental and occupational risks. This scientometric review on 2,4-D emphasizes the importance of such research in informing safety regulations and protecting ecosystems (Zuanazzi et al., 2020).
Carcinogen Biomarkers
The study of human urinary carcinogen metabolites contributes to our understanding of the relationship between tobacco use and cancer. Identifying specific biomarkers related to carcinogen exposure from tobacco products aids in the development of strategies for cancer prevention (Hecht, 2002).
特性
IUPAC Name |
2-(4-ethylphenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-12-5-7-13(8-6-12)14(11-15)16-9-3-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGLRNJIKPUVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)
![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)
![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2743197.png)


![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2743201.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2743205.png)